molecular formula C8H11ClN2 B1584344 3-Chloro-2,5-diethylpyrazine CAS No. 67714-53-8

3-Chloro-2,5-diethylpyrazine

Cat. No. B1584344
CAS RN: 67714-53-8
M. Wt: 170.64 g/mol
InChI Key: OHKRYVAKYCCYNX-UHFFFAOYSA-N
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Description

“3-Chloro-2,5-diethylpyrazine” is a chemical compound with the linear formula C8H11ClN2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-Chloro-2,5-diethylpyrazine” is represented by the SMILES string CCC(C=N1)=NC(Cl)=C1CC . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms in the molecule.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Reactions of Pyrazine Derivatives : Research on 2,5-diethylpyrazine 1-oxide has led to the development of 2,5-dichloro-3,6-diethylpyrazine, which can be converted into diketopiperazines, showing cis configuration in PMR spectra (Ohta, Akita, & Hara, 1979).

  • Tuberculostatic Activity of Pyrazine Derivatives : 2-chloro-3-cyanopyrazine, a related compound, has been used in the synthesis of tuberculostatic pyrazine derivatives. These compounds demonstrate significant activity against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2005).

  • Spectroscopic and Electrochemical Studies : Pyrazine derivatives, including those related to 3-Chloro-2,5-diethylpyrazine, have been studied for their spectroscopic and electrochemical properties. This research is crucial for understanding their chemical behavior and potential applications (Makarova et al., 2009).

Environmental Studies and Applications

  • Agricultural Chemicals in Groundwater : The presence of related triazine herbicides in groundwater has been extensively studied. Understanding the environmental impact and behavior of these chemicals, including pyrazine derivatives, is essential for environmental safety and regulatory purposes (Kolpin, 1997).

  • Photocatalytic Removal of s-Triazines : Studies on the photocatalytic degradation of s-triazines, which are structurally similar to 3-Chloro-2,5-diethylpyrazine, provide insights into methods for removing such compounds from the environment, thereby reducing potential ecological risks (López-Muñoz, Aguado, & Revilla, 2011).

Analytical and Quantitative Methods

  • Stable Isotope Dilution Assays : The development of stable isotope dilution assays for alkylpyrazines, including derivatives of 3-Chloro-2,5-diethylpyrazine, has been crucial for accurate quantification of these compounds in complex matrices like food products (Fang & Cadwallader, 2013).

properties

IUPAC Name

3-chloro-2,5-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-3-6-5-10-7(4-2)8(9)11-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKRYVAKYCCYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C(=N1)Cl)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285179
Record name 3-chloro-2,5-diethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,5-diethylpyrazine

CAS RN

67714-53-8
Record name 67714-53-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-2,5-diethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H GAINER, M KOKORUDZ… - The Journal of Organic …, 1961 - ACS Publications
Methyl-, 2, 5-dimethyl-, or 2, 5-diethylpyrazine, when treated in carbon tetrachloride at 40 with excess chlorine, gave 2-chloro-3-methyl-, 3-chloro-2, 5-dimethyl-, and 3-chloro-2, 5-…
Number of citations: 28 pubs.acs.org
A HIRSCHBERG, PE SPOERRI - The Journal of Organic …, 1961 - ACS Publications
A reinvestigation of the reaction of 2, 5-dimethylpyrazine in carbon tetrachloride solution with chlorine under ultraviolet light revealed that the product was 2-chloro-3, 6-dimethylpyrazine …
Number of citations: 46 pubs.acs.org

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